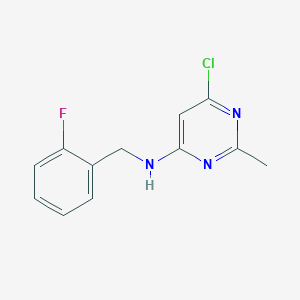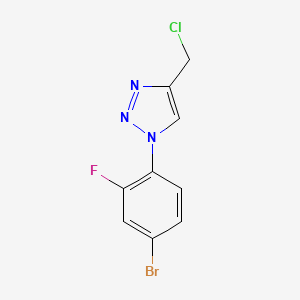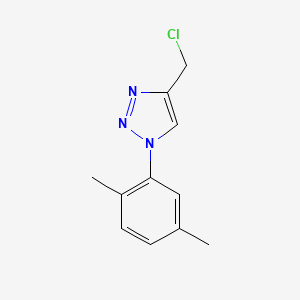![molecular formula C11H12BrN3O2 B1467435 {1-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol CAS No. 1457914-62-3](/img/structure/B1467435.png)
{1-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,2,3-triazole ring would contribute to the rigidity of the molecule, while the bromo-methoxyphenyl group would add significant bulk. The methanol and methyl groups would likely be flexible and could rotate around their respective bonds .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The bromine atom in the bromo-methoxyphenyl group could potentially be replaced by other groups in a substitution reaction. The methanol group could potentially be deprotonated to form a methoxide ion, which could act as a nucleophile in subsequent reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the overall charge distribution would all influence properties such as solubility, melting point, and boiling point .
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Research has been dedicated to the synthesis of novel compounds using triazole derivatives as key intermediates or functional groups. For instance, a study reported the synthesis of new compounds by alkylation and reduction processes, highlighting the importance of triazole derivatives in creating compounds with potential biological activities (Wurfer & Badea, 2021). Similarly, novel triazole analogues of piperazine were synthesized and evaluated for their antibacterial activity against human pathogenic bacteria, indicating the relevance of triazole chemistry in developing antimicrobial agents (Nagaraj, Srinivas, & Rao, 2018).
Biological Activities
Several studies have focused on exploring the biological activities of triazole derivatives. For instance, new benzofuran-based 1,2,3-triazoles were synthesized using a click chemistry approach, showing high antimicrobial activity (Sunitha et al., 2017). This indicates the potential of triazole derivatives in contributing to the development of new antimicrobial agents.
Structural and Chemical Characterization
Research on triazole derivatives also includes detailed structural and chemical characterization, providing insights into their potential applications. For example, the synthesis and structure determination of specific triazole carbohydrazides were reported, with the characterization confirming the expected structures and opening avenues for further application in chemical synthesis (Kariuki et al., 2022).
Antioxidant Activity
The antioxidant activity of bromophenols, compounds related to the bromo and methoxy substituents of the query compound, was studied in marine red algae, showcasing the potential of these compounds in preventing oxidative deterioration in food (Li et al., 2011).
Safety and Hazards
Direcciones Futuras
Given the diverse range of biological activities exhibited by compounds containing 1,2,3-triazole rings, this compound could potentially be of interest in the development of new pharmaceuticals or agrochemicals. Further studies would be needed to explore its biological activity and potential applications .
Propiedades
IUPAC Name |
[1-[(5-bromo-2-methoxyphenyl)methyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O2/c1-17-11-3-2-9(12)4-8(11)5-15-6-10(7-16)13-14-15/h2-4,6,16H,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMAEHJSWIVVGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N,N-dipropylacetamide](/img/structure/B1467352.png)
![(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B1467353.png)
![{1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467355.png)
![[1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467357.png)


![(1-Cyclopropylethyl)[(oxan-4-yl)methyl]amine](/img/structure/B1467363.png)

![4-(chloromethyl)-1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467365.png)
![{1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467368.png)

![N-[(2,4-dimethylphenyl)methyl]cyclobutanamine](/img/structure/B1467371.png)
![(1-Methoxypropan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1467373.png)
![1-ethyl-N-[(oxan-4-yl)methyl]piperidin-4-amine](/img/structure/B1467374.png)